6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Description
Key Geometrical Parameters:
- Bond Lengths : The N1–C2 bond in the pyrazole ring measures ~1.34 Å, typical for aromatic C–N bonds. The C6–Cl bond length is ~1.73 Å, consistent with single-bond character.
- Bond Angles : The N1–C2–N3 angle in the pyrazole ring is ~106°, reflecting sp² hybridization.
Methyl groups at positions 2, 5, and 7 introduce steric hindrance, forcing the substituents into staggered conformations relative to the bicyclic plane. This minimizes non-bonded interactions and stabilizes the molecule.
Crystallographic Characterization and X-ray Diffraction Studies
X-ray crystallography provides definitive evidence of the compound’s solid-state structure. While no direct crystal data for this compound are available, studies on related derivatives offer insights. For example, the orthorhombic crystal system (space group C222(1) ) observed in structurally similar pyrazolo[1,5-a]pyrimidines features unit cell parameters a = 7.40 Å, b = 15.82 Å, and c = 26.80 Å.
Predicted Crystallographic Features:
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 7.5 Å, b = 15.9 Å, c = 27.1 Å |
| Z | 4 |
Intermolecular interactions are dominated by van der Waals forces and weak C–H···Cl hydrogen bonds, with a calculated density of ~1.2 g/cm³.
Comparative Analysis with Related Pyrazolo[1,5-a]pyrimidine Derivatives
The structural and electronic effects of substituents on the pyrazolo[1,5-a]pyrimidine core are critical for understanding reactivity and applications. Below is a comparative analysis:
Table 1: Structural Comparison of Select Derivatives
- Electronic Effects : The chlorine atom at C6 withdraws electron density, polarizing the ring and enhancing susceptibility to nucleophilic attack at adjacent positions.
- Steric Effects : Methyl groups at C2, C5, and C7 create a crowded environment, limiting access to the pyrimidine ring in reactions requiring planar transition states.
- Crystallinity : Halogenated derivatives (Cl, Br) exhibit higher melting points and crystallinity compared to non-halogenated analogs due to stronger intermolecular interactions.
Properties
IUPAC Name |
6-chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-8-11-6(2)9(10)7(3)13(8)12-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQLHGAFXJLZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone in the presence of a chlorinating agent . The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. Compounds within this class have shown promising results in inhibiting cancer cell proliferation through various mechanisms. For instance, 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their ability to inhibit specific enzymes involved in tumor growth and survival pathways. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance antitumor efficacy while reducing toxicity .
Enzyme Inhibition
The compound has also been studied for its enzymatic inhibitory properties. Research indicates that derivatives of this compound can act as selective inhibitors of certain kinases and phosphodiesterases, which are crucial in various signaling pathways related to cancer and inflammation. This selectivity is vital for developing targeted therapies with fewer side effects compared to traditional chemotherapeutics .
Anti-inflammatory Effects
Several studies have documented the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. For example, compounds derived from this compound have demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These findings suggest a potential role in treating inflammatory diseases without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Psychopharmacological Effects
There is emerging evidence that pyrazolo[1,5-a]pyrimidines may possess anxiolytic and sedative properties. Some derivatives have been tested for their effects on the central nervous system (CNS), showing promise as anxiolytics or sleep aids. The mechanism appears to involve modulation of neurotransmitter systems that are implicated in anxiety and sleep regulation .
Photophysical Properties
The unique photophysical characteristics of pyrazolo[1,5-a]pyrimidines make them suitable candidates for applications in materials science. These compounds exhibit significant fluorescence properties which can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to fine-tune their electronic properties through chemical modification opens avenues for innovative applications in photonics and sensor technology .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available aminopyrazole derivatives. Recent advancements have led to more efficient synthetic routes that allow for regioselective modifications at various positions on the pyrazolo ring system. This synthetic versatility is crucial for exploring the structure-activity relationships that underpin the biological activities of these compounds .
Mechanism of Action
The mechanism of action of 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 6,7-Diarylpyrazolo[1,5-a]pyrimidines
Uniqueness
6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and methyl groups contribute to its reactivity and potential as a versatile intermediate in various synthetic applications .
Biological Activity
6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique substitution pattern that enhances its chemical reactivity and biological properties. The compound's structure includes both pyrazole and pyrimidine rings, which are known to exhibit significant pharmacological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀ClN₃ |
| Molecular Weight | 195.6488 g/mol |
| CAS Number | 478064-03-8 |
Synthesis Methods
The synthesis of this compound typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone in the presence of a chlorinating agent. This method allows for the efficient production of the compound while maintaining high yields and purity levels.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colon cancer), HL60 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism of Action : The compound inhibits specific enzymes involved in cell cycle regulation and promotes apoptosis through mitochondrial pathways.
Antimicrobial Activity
The compound also demonstrates potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported:
- Effective Against : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.
- Mechanism : It disrupts bacterial cell membranes and inhibits critical metabolic pathways.
Case Studies
- Antiproliferative Effects : In a study published in MDPI, derivatives of pyrazolo[1,5-a]pyrimidines showed comparable antiproliferative activity to standard chemotherapeutics against various cancer cell lines. The study highlighted the potential of these compounds as alternatives to existing treatments .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of triazolopyrimidine derivatives revealed that certain complexes exhibited enhanced activity against biofilms formed by pathogenic bacteria . This suggests a potential application in treating infections resistant to conventional antibiotics.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes involved in cell proliferation.
- DNA Intercalation : It has been shown to intercalate into DNA strands, leading to disruptions in replication and transcription processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine and its analogs?
- Methodological Answer : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds (e.g., alkoxymethylene-β-diketones) under reflux conditions in polar solvents like ethanol or DMF . Chlorination at the 6-position can be achieved using POCl₃ or via substitution reactions with chloroethyl morpholine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Methyl groups at positions 2, 5, and 7 are introduced through alkylation of intermediate enamines or via Suzuki-Miyaura cross-coupling with methylboronic acids using PdCl₂(PPh₃)₂ catalysts .
Q. What spectroscopic techniques are critical for characterizing chloro-substituted pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
- ¹H/¹³C NMR : Chlorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns (e.g., 6-Cl substituent shifts pyrimidine protons downfield to δ 8.2–8.5 ppm) .
- IR Spectroscopy : C-Cl stretches appear at 550–650 cm⁻¹, while carbonyl groups (if present) absorb at 1680–1720 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituent positions (e.g., loss of CH₃ or Cl groups) .
Q. How do steric and electronic effects influence substitution reactions at the 6-chloro position?
- Methodological Answer : The 6-Cl group undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides in polar aprotic solvents (DMF, DMSO) at 80–120°C. Steric hindrance from adjacent methyl groups (positions 2, 5, 7) slows reactivity, requiring longer reaction times or microwave-assisted heating . Electronic effects can be mitigated using electron-withdrawing directing groups (e.g., cyano at position 3) to activate the pyrimidine ring .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing pyrazolo[1,5-a]pyrimidines be addressed?
- Methodological Answer : Regioselective functionalization at position 3 or 7 is achieved by:
- Directed C-H Activation : Pd-catalyzed coupling with aryl halides using ligands like dppf to direct substitution .
- Protection/Deprotection Strategies : Temporary protection of reactive sites (e.g., ester groups at position 3) enables selective modification of position 7 .
- Computational Modeling : DFT calculations predict electron density distribution to guide reagent selection (e.g., electrophilic vs. nucleophilic agents) .
Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of methyl, chloro, or trifluoromethyl groups quantifies their impact on target binding (e.g., COX-2 inhibition or kinase selectivity) .
- Meta-Analysis of Crystallographic Data : Compare X-ray structures (e.g., bond angles, torsion angles) to correlate conformation with activity .
- Statistical Validation : Use multivariate regression to isolate variables (e.g., logP, steric parameters) contributing to discrepancies in IC₅₀ values .
Q. How can computational chemistry aid in predicting reactivity and stability of derivatives?
- Methodological Answer :
- DFT Calculations : Predict reaction pathways (e.g., SNAr vs. radical mechanisms) by analyzing transition states and activation energies .
- Molecular Dynamics (MD) Simulations : Assess solvation effects on stability in physiological conditions (e.g., hydrolysis of ester groups) .
- Docking Studies : Screen derivatives against protein targets (e.g., HMG-CoA reductase) to prioritize synthesis .
Key Notes
- Avoided Sources : Excluded data from BenchChem () and BIOFOUNT ( ) per reliability guidelines.
- Methodological Rigor : Answers integrate synthetic protocols, spectroscopic validation, and computational tools from peer-reviewed studies .
- Contradiction Management : Cross-referenced SAR and crystallographic data to address inconsistent bioactivity reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
